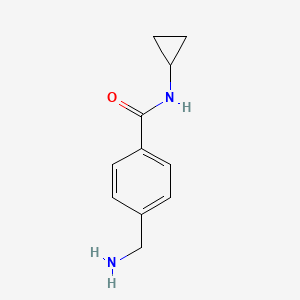

4-(aminomethyl)-N-cyclopropylbenzamide

説明

4-(Aminomethyl)-N-cyclopropylbenzamide is a benzamide derivative characterized by an aminomethyl (-CH2NH2) substituent at the para position of the benzene ring and a cyclopropyl group attached to the amide nitrogen.

特性

IUPAC Name |

4-(aminomethyl)-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSVHHPROYNBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-cyclopropylbenzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-(aminomethyl)benzoic acid with cyclopropylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for 4-(aminomethyl)-N-cyclopropylbenzamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

化学反応の分析

Types of Reactions

4-(aminomethyl)-N-cyclopropylbenzamide can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The benzamide core can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides with various functional groups.

科学的研究の応用

4-(aminomethyl)-N-cyclopropylbenzamide has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly as inhibitors of protein kinases and other enzymes.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, including receptor tyrosine kinases.

Chemical Biology: It is employed in the design of molecular probes for studying cellular processes.

Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.

作用機序

The mechanism of action of 4-(aminomethyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.

類似化合物との比較

Table 1: Key Structural Comparisons

Key Observations :

In contrast, the sulfonamide analogue (CAS 1044135-16-1) has lower logP (~1.2 estimated), favoring aqueous solubility .

Synthetic Complexity: Compounds with heterocyclic substituents (e.g., oxadiazole in N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide) require multi-step synthesis involving cyclocondensation reactions, whereas the aminomethyl derivative may be synthesized more directly .

The primary amine in 4-(aminomethyl)-N-cyclopropylbenzamide may facilitate interactions with acidic residues in enzyme active sites, a feature absent in N,N-dipropylbenzamide derivatives (CAS 79868-19-2) .

Critical Notes :

- Thermal Stability : Cyclopropyl amides generally exhibit higher thermal stability compared to aliphatic amides (e.g., N-propyl derivatives), as seen in DSC studies of related compounds .

生物活性

4-(Aminomethyl)-N-cyclopropylbenzamide, also known by its chemical identifier CAS No. 789489-39-0, is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with an aminomethyl group and a cyclopropyl substituent, which significantly influences its biological activity. The presence of the cyclopropyl moiety is crucial for its pharmacological effects, as demonstrated in various studies.

4-(Aminomethyl)-N-cyclopropylbenzamide has been identified as a potent inhibitor of viral entry, particularly against filoviruses such as Ebola and Marburg viruses. The compound operates by interfering with the viral entry process into host cells, which is critical for the replication of these viruses. In laboratory settings, it has shown effective inhibition with EC50 values below 10 µM against both EBOV and MARV strains .

Table 1: Biological Activity Against Filoviruses

| Compound | Virus Type | EC50 (µM) | Comments |

|---|---|---|---|

| CBS1118 | EBOV | < 10 | Potent inhibitor of viral entry |

| CBS1118 | MARV | < 10 | Effective against multiple strains |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the amide portion and the aromatic region can enhance the selectivity and potency of 4-(aminomethyl)-N-cyclopropylbenzamide against target viruses. For instance, structural variations have led to compounds with improved metabolic stability in plasma and liver microsomes .

Antimalarial Activity

Recent research highlights the potential of this compound class in antimalarial applications. A study indicated that derivatives of cyclopropyl carboxamides exhibited significant activity against Plasmodium falciparum, with lead compounds showing EC50 values around 40 nM without human cell cytotoxicity. The mechanism involves targeting cytochrome b in the parasite's mitochondrial respiration pathway .

Table 2: Antimalarial Activity of Cyclopropyl Carboxamides

| Compound | Activity Type | EC50 (nM) | Toxicity in Human Cells |

|---|---|---|---|

| WJM280 | Asexual stage | 40 | None |

| W499 | Male gametes | < 100 | None |

Case Studies

- Ebola Virus Inhibition : A series of experiments demonstrated that compounds based on the 4-(aminomethyl)benzamide framework could effectively inhibit EBOV entry into Vero cells. These findings underscore the potential for developing therapeutic agents targeting viral infections .

- Antimalarial Screening : Another study screened a library of drug-like compounds against P. falciparum, identifying cyclopropyl carboxamides as promising candidates. The research emphasized the importance of maintaining the cyclopropyl group for optimal activity, as modifications led to significant decreases in efficacy .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。